C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride
Description
C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core substituted with a methyl group at position 8 and a methylamine moiety at position 3. Its free base form, 2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine (CAS 1216202-12-8), has a molecular formula of C₉H₁₂N₄ and a molecular weight of 176.22 g/mol . As a hydrochloride salt, the compound’s molecular weight increases to approximately 212.68 g/mol (C₉H₁₃ClN₄).
Properties
IUPAC Name |
(8-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.ClH/c1-6-3-2-4-12-7(5-9)10-11-8(6)12;/h2-4H,5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCRGFKNYRGCOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NN=C2CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341040-31-0 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, 8-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1341040-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of 3-Chloromethyl-triazolo[4,3-a]pyridine Intermediate
- Starting Material: 2-chloropyridine is reacted with hydrazine hydrate under reflux conditions (100 °C, 48 h) to yield 2-hydrazinopyridine.
- Acylation: The hydrazinopyridine is mono-acylated selectively using chloroacetyl chloride to form the corresponding amide.
- Cyclization: Treatment of this amide with phosphorus oxychloride (POCl3) at elevated temperature (120 °C, 12 h) induces cyclization and dehydration to form the 3-chloromethyl-triazolo[4,3-a]pyridine (chloromethyl intermediate).
Reaction Scheme Summary:
Nucleophilic Substitution with Methylamine
Formation of Hydrochloride Salt
- The free base methylamine derivative is treated with hydrochloric acid or hydrogen chloride gas to form the hydrochloride salt.
- This salt formation improves compound stability and solubility, which is crucial for pharmaceutical applications.
Reaction Conditions and Yields
| Compound | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| 2-hydrazinopyridine | 2-chloropyridine + hydrazine hydrate, 100 °C, 48 h | High (not specified) | Prolonged heating ensures full conversion |
| Amide derivative | Chloroacetyl chloride, room temp | Good (not specified) | Selective mono-acylation |
| Chloromethyl triazolopyridine | POCl3, 120 °C, 12 h | Good (not specified) | Cyclization and dehydration step |
| Methylamine substitution | Methylamine, room temp | High (approx. 70%) | Nucleophilic displacement |
| Hydrochloride salt formation | HCl treatment | Quantitative | Salt formation for stability |
Analytical and Spectral Data Supporting Preparation
- NMR Spectroscopy: Characteristic signals confirm the substitution pattern and ring formation.
- LCMS: Molecular ion peaks consistent with expected molecular weights confirm product identity.
- TLC Monitoring: Reaction progress monitored by thin-layer chromatography ensures completeness at each step.
Alternative and Related Methods
- Some patents describe convergent syntheses involving hydrazide intermediates and coupling reagents to form related triazolopyridine derivatives, which can be adapted for the preparation of the target compound’s analogues and salts, including hydrochlorides.
- Phosphonate-substituted triazolopyridines have been synthesized via catalyst-free cyclizations involving hydrazinylpyridines and chloroethynylphosphonates, demonstrating the versatility of the triazolopyridine framework synthesis.
Summary Table of Preparation Steps
Chemical Reactions Analysis
Types of Reactions
C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazolopyridine derivatives
Scientific Research Applications
Scientific Research Applications
C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride has been investigated for several potential applications:
Antitumor Activity
Research indicates that compounds with similar structural frameworks exhibit antitumor properties. For instance, studies have shown that derivatives of triazolo-pyridine can inhibit tumor cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The mechanism often involves interference with cell cycle progression and induction of apoptosis.
Antimicrobial Properties
Compounds containing triazole moieties have demonstrated antimicrobial activity against a range of pathogens. The incorporation of the pyridine ring enhances their interaction with biological targets, potentially leading to effective treatments for bacterial infections.
Neurological Applications
There is emerging evidence suggesting that triazolo-pyridines may influence neurological pathways. Preliminary studies indicate potential use in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems.
Case Study 1: Antitumor Activity Evaluation
A study conducted on a series of triazolo-pyridine derivatives revealed that modifications at the 8-position significantly impacted their cytotoxicity against MCF-7 cells. The introduction of methylamine at this position was found to enhance activity compared to other derivatives .
Case Study 2: Synthesis and Biological Evaluation
Another research effort focused on synthesizing novel derivatives based on this compound. The synthesized compounds were tested for their ability to inhibit bacterial growth and showed promising results against resistant strains .
Mechanism of Action
The mechanism of action of C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer properties . The triazole ring plays a crucial role in binding to the active sites of these targets, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Structural and Molecular Properties of Selected Triazolo-Pyridine Derivatives
Key Observations:
Substituent Effects: The 8-methyl group in the target compound is less electron-withdrawing than the 8-chloro and 6-(trifluoromethyl) groups in the compound from , which may reduce electrophilic reactivity but enhance metabolic stability .
Heterocyclic Core Variations: The pyridine ring in the target compound differs from the pyrazinone in ’s compound. The latter’s ketone group introduces hydrogen-bonding capacity, which could enhance binding to polar targets but reduce passive membrane permeability .
Molecular Weight and Drug-Likeness :
- The target compound’s lower molecular weight (~212.68 g/mol) compared to ’s derivative (285.09 g/mol) aligns better with Lipinski’s Rule of Five guidelines, favoring oral bioavailability .
Key Observations:
Synthetic Accessibility :
- The target compound lacks reported synthetic yield data, whereas compound 10a () was synthesized in 62% yield, suggesting efficient cyclization steps .
- Purity data for the target compound is unavailable, but related compounds like ’s derivative achieve 95% purity, highlighting achievable quality standards .
Spectroscopic Characterization :
- The absence of IR or NMR data for the target compound contrasts with compound 10a , which exhibits distinct carbonyl (IR: 1760 cm⁻¹) and methyl proton signals (δ 2.12–2.91 ppm) .
Functional Implications
- Biological Activity: The trifluoromethyl group in ’s compound may enhance lipophilicity and blood-brain barrier penetration, making it suitable for CNS targets . The pyrazinone core in ’s compound could favor interactions with kinases or oxidoreductases due to its polar ketone moiety .
Solubility and Stability :
- The hydrochloride salt form of the target compound likely improves water solubility compared to free bases like ’s derivative .
Biological Activity
C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride (CAS Number: 1341040-31-0) is a compound belonging to the class of triazolopyridine derivatives. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁ClN₄ |
| Molecular Weight | 198.653 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| LogP | 1.998 |
This compound primarily targets c-Met and VEGFR-2 kinases. These targets are crucial in various cellular processes including proliferation and survival:
- Inhibition of Kinases : The compound inhibits the phosphorylation activity of c-Met and VEGFR-2 by binding to their active sites, disrupting downstream signaling pathways such as PI3K/AKT and MAPK/ERK. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Anticancer Properties
Recent studies have demonstrated the potent anticancer effects of this compound against various cancer cell lines:
- Cell Lines Tested : A549 (lung), MCF-7 (breast), and HeLa (cervical).
- Mechanisms : The compound induces apoptosis through activation of caspases and modulation of apoptotic proteins like Bcl-2 .
For instance:
- In A549 cells, treatment with this compound resulted in significant apoptosis as evidenced by increased levels of cleaved PARP and caspase-3 .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against several pathogenic bacteria. Its efficacy has been compared favorably against conventional antibiotics. The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
- In Vitro Studies :
- In Vivo Studies :
- In xenograft mouse models, the compound demonstrated a notable reduction in tumor growth without significant toxicity to normal tissues . This highlights its potential as a therapeutic agent in cancer treatment.
Q & A
Q. What are the optimal synthetic routes for preparing C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride?
The compound can be synthesized via oxidative cyclization of hydrazine intermediates. A green chemistry approach uses sodium hypochlorite (NaOCl) in ethanol at room temperature for 3 hours, achieving a 73% isolated yield. This method avoids toxic reagents like Cr(VI) salts or DDQ, aligning with sustainable practices . Alternative routes involve phosphonylation reactions with chloroethynylphosphonates under mild conditions (e.g., K₂CO₃ in acetonitrile, 4 hours) .
Q. Which analytical techniques are critical for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. For example, and NMR can resolve methylamine and triazolopyridine protons, while single-crystal X-ray diffraction provides precise stereochemical data . Purity is validated via HPLC (>98%) and elemental analysis .
Q. How should researchers handle stability and storage of this compound?
As a hydrochloride salt, the compound is hygroscopic and requires storage under inert conditions (argon or nitrogen) at −20°C. Solutions in ethanol or DMSO should be prepared fresh to avoid decomposition. Stability studies indicate no degradation over 6 months when stored in sealed, light-protected vials .
Q. What are the common impurities encountered during synthesis?
Impurities include regioisomers (e.g., [1,2,4]triazolo[1,5-a]pyridine derivatives) formed during cyclization. Dimroth-like rearrangements may occur under prolonged heating, necessitating temperature control . Chromatographic methods (e.g., alumina plugs) effectively isolate the target compound from byproducts .
Q. What pharmacological targets are associated with triazolopyridine derivatives?
Triazolopyridines exhibit activity against p38 MAP kinase, cytokine production, and bacterial targets. While specific data for this compound is limited, structural analogs like SB-202190 show nanomolar inhibition of kinases, suggesting potential for anti-inflammatory or antiproliferative research .
Advanced Research Questions
Q. How do steric and electronic factors influence substitution patterns in triazolopyridine synthesis?
Substituent positioning is governed by electronic effects. For example, electron-withdrawing groups (e.g., nitro) direct electrophilic substitution to C-6 in triazolo[4,3-a]pyrimidines, while steric hindrance at C-3 limits functionalization. Computational modeling (DFT) can predict regioselectivity in complex reactions .
Q. What strategies resolve contradictory data in reaction yields across studies?
Discrepancies in yields (e.g., 73% vs. 50%) arise from solvent polarity, oxidant strength, or hydrazine intermediate stability. Systematic optimization using design of experiments (DoE) can identify critical parameters (e.g., NaOCl concentration, reaction time) .
Q. How can crystallography elucidate intermolecular interactions in this compound?
Single-crystal X-ray analysis reveals hydrogen-bonding networks (e.g., N–H⋯N interactions) and planarity of the triazolopyridine core. Such data explain solubility limitations and guide co-crystal engineering for improved bioavailability .
Q. What mechanistic insights explain the formation of phosphonylated derivatives?
Phosphonylation proceeds via nucleophilic attack of hydrazinylpyridines on chloroethynylphosphonates, followed by cyclization. The reaction’s regioselectivity is pH-dependent, with acidic conditions favoring [1,2,4]triazolo[1,5-a]pyridine isomers via Dimroth rearrangement .
Q. How can researchers mitigate challenges in scaling up synthesis?
Pilot-scale synthesis requires solvent recovery (e.g., ethanol distillation) and continuous flow systems to enhance reaction control. Impurity profiling via LC-MS ensures batch consistency, while green metrics (e.g., E-factor) assess environmental impact .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
